3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Overview
Description
3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a chemical compound with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol.
Preparation Methods
The synthesis of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine typically involves the reaction of 3-methoxy-4-hydroxyaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.
Scientific Research Applications
3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-Methoxy-4-triisopropylsilanyloxy-phenylamine can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyaniline: Lacks the triisopropylsilanyloxy group, resulting in different reactivity and applications.
4-Methoxy-3-triisopropylsilanyloxy-phenylamine: Positional isomer with potentially different chemical properties and applications.
3-Methoxy-4-trimethylsilanyloxy-phenylamine: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl, leading to variations in steric and electronic effects.
Properties
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.